2-Isopropyl-5-methylcyclohexyl stearate
Overview
Description
2-Isopropyl-5-methylcyclohexyl stearate is an organic compound with the molecular formula C28H54O2 . It is a stearate ester derived from the combination of 2-isopropyl-5-methylcyclohexanol and stearic acid. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its emollient and skin-conditioning properties.
Preparation Methods
The synthesis of 2-Isopropyl-5-methylcyclohexyl stearate typically involves the esterification reaction between 2-isopropyl-5-methylcyclohexanol and stearic acid . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the resulting product is purified through distillation or recrystallization.
Chemical Reactions Analysis
2-Isopropyl-5-methylcyclohexyl stearate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl stearate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Medicine: Research has explored its use in formulations for topical medications due to its skin-conditioning properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl stearate primarily involves its interaction with the stratum corneum of the skin. It enhances the permeability of the skin by disrupting the intercellular lipid structure, thereby facilitating the absorption of active ingredients . This disruption is often reversible, allowing the skin barrier function to be restored after the removal of the compound.
Comparison with Similar Compounds
2-Isopropyl-5-methylcyclohexyl stearate can be compared with other similar compounds such as:
2-Isopropyl-5-methylcyclohexyl heptanoate: Similar in structure but with a shorter fatty acid chain, leading to different physical properties and applications.
2-Isopropyl-5-methylcyclohexanol: The alcohol precursor used in the synthesis of the stearate ester, which has different chemical reactivity and applications.
Menthol octadecanoate: Another ester with similar emollient properties but derived from menthol instead of 2-isopropyl-5-methylcyclohexanol.
These comparisons highlight the unique properties of this compound, particularly its longer fatty acid chain, which contributes to its specific applications in skin care and pharmaceuticals.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) octadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)30-27-23-25(4)21-22-26(27)24(2)3/h24-27H,5-23H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYOHVNDSTCTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869149 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93919-01-8 | |
Record name | 5-Methyl-2-(1-methylethyl)cyclohexyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93919-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-5-methylcyclohexyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-isopropyl-5-methylcyclohexyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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